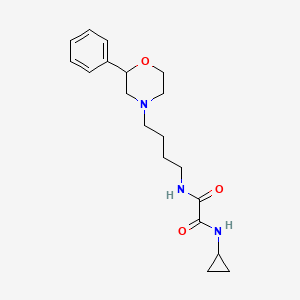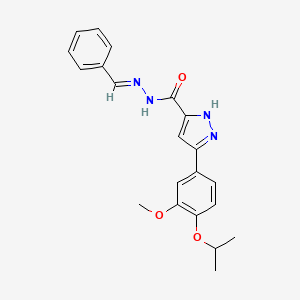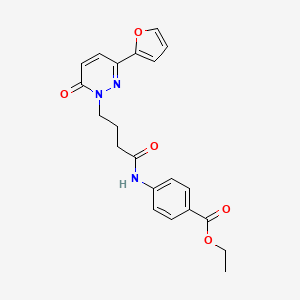![molecular formula C8H6ClF3N2O B2749371 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide CAS No. 477888-16-7](/img/structure/B2749371.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide” is a chemical compound used in scientific research and as a synthetic intermediate . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a related compound, has been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C8H8ClF3N2 . The structure includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it .Chemical Reactions Analysis
Trifluoromethylpyridines, including “this compound”, are used in the protection of crops from pests . They participate in various chemical reactions, including condensation .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 224.61 . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Agrochemicals and Crop Protection
2,3,5-DCTF serves as a crucial intermediate in the synthesis of several crop-protection products. Its primary use lies in safeguarding crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds play a vital role in enhancing agricultural productivity and minimizing crop losses .
Pharmaceutical Industry
Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities. Researchers continue to explore novel therapeutic uses for TFMP derivatives .
Veterinary Medicine
Apart from human health, TFMP derivatives also impact veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds play a role in improving animal health and well-being .
Chemical Intermediates
2,3,5-DCTF acts as a valuable chemical intermediate in various synthetic pathways. Researchers utilize it to create more complex molecules, including those used in pharmaceuticals and agrochemicals. Its versatile reactivity makes it a sought-after building block in organic synthesis .
Functional Materials
The trifluoromethyl group in 2,3,5-DCTF contributes to its unique properties. Researchers explore its potential in functional materials, such as polymers, catalysts, and electronic components. The incorporation of this motif can enhance material performance and stability .
Biological Studies and Mechanism Investigations
Scientists use 2,3,5-DCTF as a tool to probe biological systems. Its presence in specific molecules allows researchers to study their behavior, interactions, and mechanisms. By incorporating this compound into experimental setups, scientists gain insights into biological processes .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its targets in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other compounds.
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-5-1-4(8(10,11)12)3-14-6(5)2-7(13)15/h1,3H,2H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYHPTSOTBSQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2749288.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2749292.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749294.png)
![2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2749296.png)
![ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)


![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-1H-isochromene-3-carboxamide;hydrochloride](/img/structure/B2749302.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2749305.png)
![2-(4-chlorophenyl)-N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B2749306.png)
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2749307.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2749308.png)
